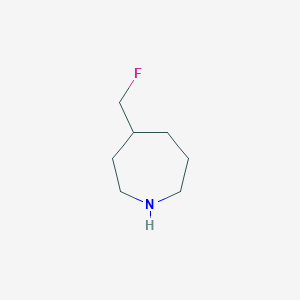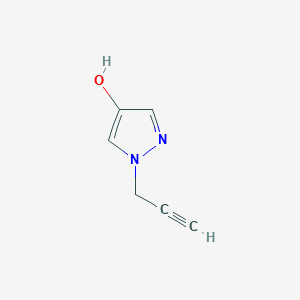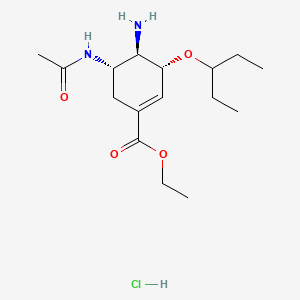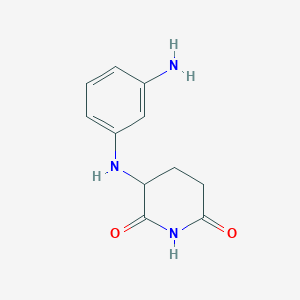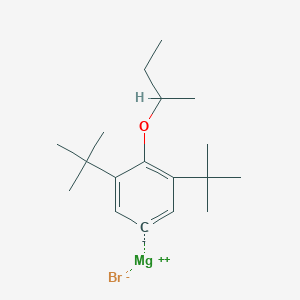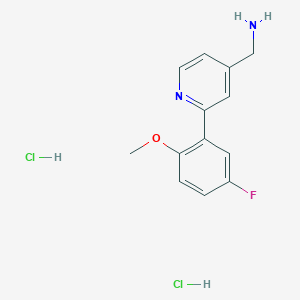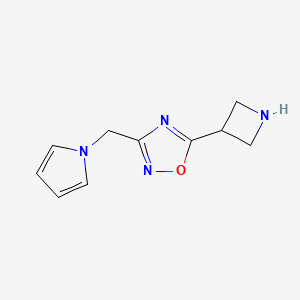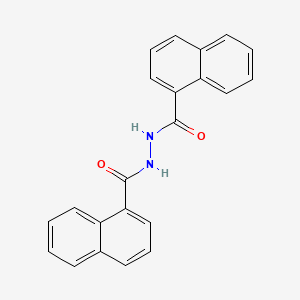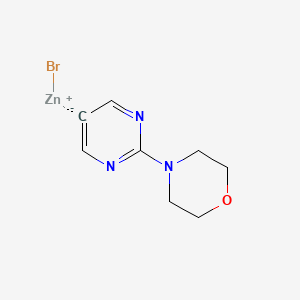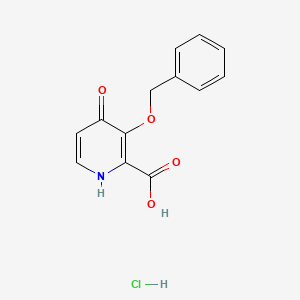
3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of dihydropyridines Dihydropyridines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzyl alcohol with a suitable pyridine derivative, followed by oxidation and subsequent hydrolysis to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyridine form.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce dihydropyridine compounds.
Scientific Research Applications
3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of cardiovascular drugs.
Industry: The compound is utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
- 4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride
- Benzyloxy-4-oxo-1,4-dihydropyridine derivatives
Uniqueness
3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyloxy group and hydrochloride salt form enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H12ClNO4 |
|---|---|
Molecular Weight |
281.69 g/mol |
IUPAC Name |
4-oxo-3-phenylmethoxy-1H-pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H11NO4.ClH/c15-10-6-7-14-11(13(16)17)12(10)18-8-9-4-2-1-3-5-9;/h1-7H,8H2,(H,14,15)(H,16,17);1H |
InChI Key |
APEYSZZQOOLRAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(NC=CC2=O)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


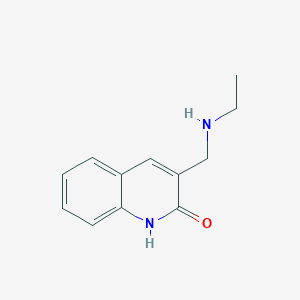
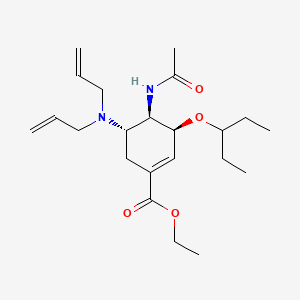
![Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B14885187.png)
